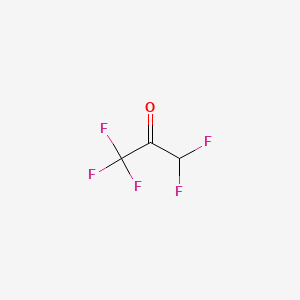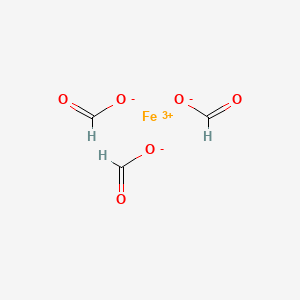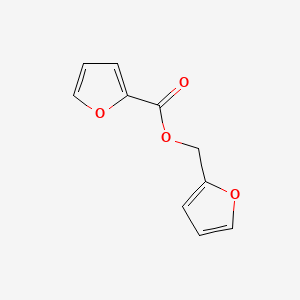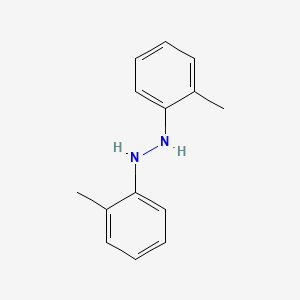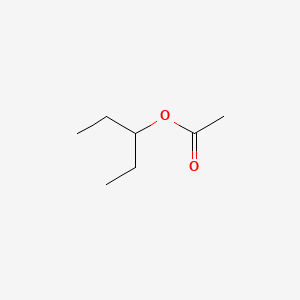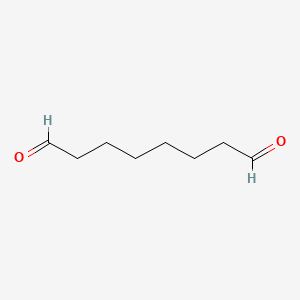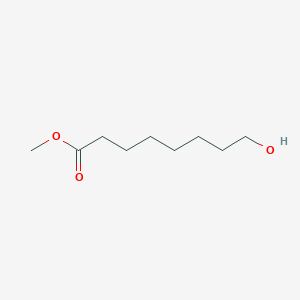
Methyl 8-hydroxyoctanoate
Overview
Description
Methyl 8-hydroxyoctanoate is a chemical compound that belongs to the class of fatty acid esters. It is commonly used in scientific research as a tool to study the biochemical and physiological effects of fatty acids. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 8-hydroxyoctanoate is involved in the synthesis of various chemical structures. For instance, Methyl (4E,7R)-7-hydroxyoctanoate was used in the stereoselective synthesis of bicyclic tetrahydropyrans, which are important in creating complex molecular structures (Elsworth & Willis, 2008). Similarly, the compound has been employed in reactions leading to the production of aza, aziridine, and azetidine fatty esters, which are significant in the development of long-chain molecules with potential applications in various fields (Lie Ken Jie & Syed-rahmatullah, 1992).
Biopolymers and Tissue Engineering
In the realm of biopolymers and tissue engineering, Methyl 8-hydroxyoctanoate derivatives are essential. They are derived from polyhydroxyalkanoates (PHA), which are polyesters accumulated in bacteria. These compounds are used as starting materials for creating medical and pharmaceutical products due to their chiral and biocompatible properties (Ren et al., 2005). Another study highlights the application of PHA in developing devices like sutures and cardiovascular patches, emphasizing the role of Methyl 8-hydroxyoctanoate derivatives in this field (Chen & Wu, 2005).
Anticancer Research
The compound has been identified in studies exploring novel anticancer agents. For instance, a specific derivative, nonyl 8-acetoxy-6-methyloctanoate, isolated from the marine diatom Phaeodactylum tricornutum, has shown promising anticancer activities (Samarakoon et al., 2014). This illustrates the potential of Methyl 8-hydroxyoctanoate derivatives in developing new treatments for cancer.
Bioactive Compounds
Research into bioactive compounds derived from Methyl 8-hydroxyoctanoate has shown significant antimicrobial and antiproliferative effects. A library of compounds synthesized from (R)-3-hydroxyoctanoic acid, derived from PHA, exhibited antimicrobial activity against bacteria and fungi. These compounds also inhibited quorum sensing in Pseudomonas aeruginosa, highlighting their potential in antimicrobial and quorum sensing research (Radivojević et al., 2015).
Environmental and Material Science
Methyl 8-hydroxyoctanoate derivatives also have applications in environmental and material science. For example, they are used in the synthesis of degradable diblock copolyesters, showcasing their potential in developing environmentally friendly materials (Timbart et al., 2007).
properties
IUPAC Name |
methyl 8-hydroxyoctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-12-9(11)7-5-3-2-4-6-8-10/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTIBIOIERBRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339140 | |
| Record name | Methyl 8-hydroxyoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-hydroxyoctanoate | |
CAS RN |
20257-95-8 | |
| Record name | Methyl 8-hydroxyoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 8-hydroxyoctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


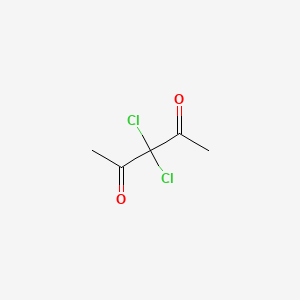
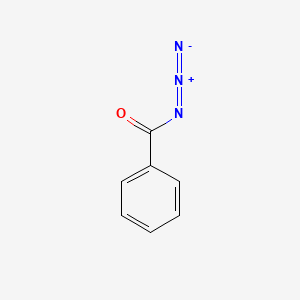
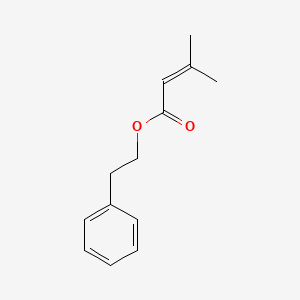

![Benzo[a]pentacene](/img/structure/B1618297.png)
